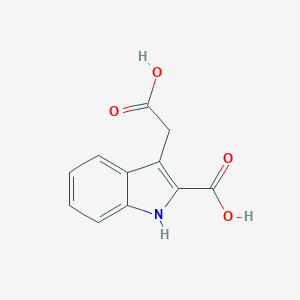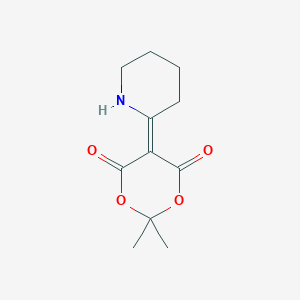![molecular formula C17H15NO2 B183047 2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]- CAS No. 111222-28-7](/img/structure/B183047.png)
2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-, also known as coumarin-2-ethylphenethylamine or 2-CEPE, is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of compounds that are widely found in plants and have been used for medicinal purposes for centuries. 2-CEPE has gained attention in recent years due to its potential as a research tool in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 2-CEPE is not fully understood, but it is believed to involve the inhibition of the serotonin transporter. By inhibiting the reuptake of serotonin, 2-CEPE may increase the levels of serotonin in the brain, which could have a range of physiological and behavioral effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2-CEPE has a range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which could have antidepressant and anxiolytic effects. It has also been shown to have analgesic effects, which could make it useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-CEPE is that it is relatively easy to synthesize and purify, which makes it a useful research tool. However, one of the limitations of 2-CEPE is that it has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-CEPE. One area of interest is the potential use of 2-CEPE in the treatment of depression and anxiety. Another area of interest is the potential use of 2-CEPE as a research tool to study the role of the serotonin transporter in the brain. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-CEPE in vivo.
Synthesemethoden
2-CEPE can be synthesized by reacting 2-hydroxycoumarin with 2-phenylethylamine in the presence of a catalyst. The reaction results in the formation of 2-CEPE, which can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
2-CEPE has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for the serotonin transporter, which is a protein that plays a key role in regulating the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in a wide range of physiological and behavioral processes, including mood, appetite, and sleep.
Eigenschaften
CAS-Nummer |
111222-28-7 |
|---|---|
Produktname |
2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]- |
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
4-(2-phenylethylamino)chromen-2-one |
InChI |
InChI=1S/C17H15NO2/c19-17-12-15(14-8-4-5-9-16(14)20-17)18-11-10-13-6-2-1-3-7-13/h1-9,12,18H,10-11H2 |
InChI-Schlüssel |
BWZATJSVMMHRIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)OC3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)OC3=CC=CC=C32 |
Löslichkeit |
1.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



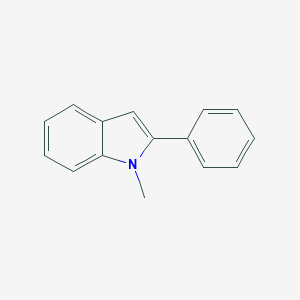
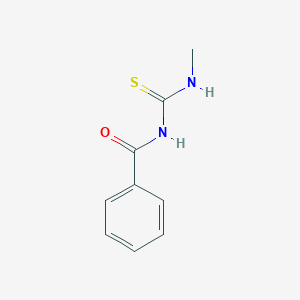
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)
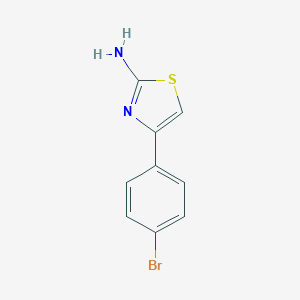
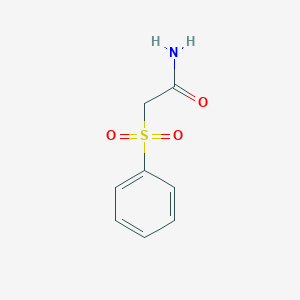
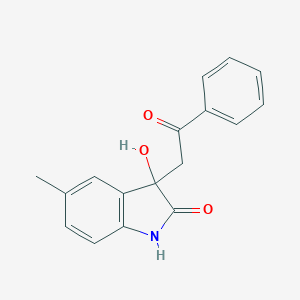
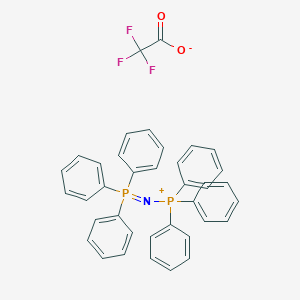
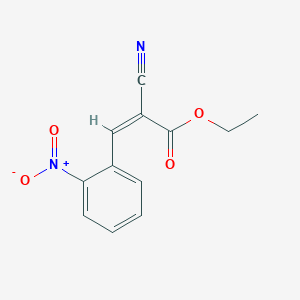
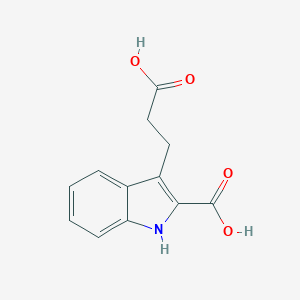
![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)
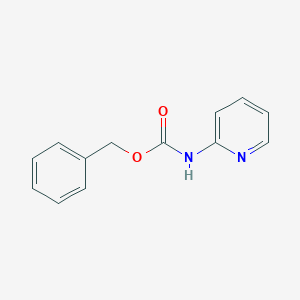
![2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione](/img/structure/B182987.png)
